molecular formula C5H9ClN2O B2924717 1-(Oxazol-4-YL)ethan-1-amine hydrochloride CAS No. 2305252-95-1

1-(Oxazol-4-YL)ethan-1-amine hydrochloride

Cat. No. B2924717
CAS RN: 2305252-95-1
M. Wt: 148.59
InChI Key: PYQJAQUUTZPJBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(Oxazol-4-YL)ethan-1-amine hydrochloride” is a chemical compound with the molecular formula C5H9ClN2O and a molecular weight of 148.59 . It is a compound that has been used in various chemical reactions and syntheses .


Synthesis Analysis

The synthesis of oxazoline derivatives, which include “1-(Oxazol-4-YL)ethan-1-amine hydrochloride”, has been a subject of interest in synthetic organic chemistry . Various synthetic protocols have been developed based on the substrates involved, such as amino alcohols, carboxylic acids, carbonyl compounds, and alkenes .


Molecular Structure Analysis

The molecular structure of “1-(Oxazol-4-YL)ethan-1-amine hydrochloride” consists of a five-membered oxazole ring attached to an ethan-1-amine group . The InChI code for this compound is 1S/C5H8N2O.ClH/c1-4(6)5-2-8-3-7-5;/h2-4H,6H2,1H3;1H .

Safety and Hazards

The safety information for “1-(Oxazol-4-YL)ethan-1-amine hydrochloride” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for “1-(Oxazol-4-YL)ethan-1-amine hydrochloride” and other oxazole derivatives are likely to involve further exploration of their biological activities. Given their wide spectrum of biological activities, these compounds could serve as valuable leads for the development of new pharmaceuticals .

properties

IUPAC Name

1-(1,3-oxazol-4-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O.ClH/c1-4(6)5-2-8-3-7-5;/h2-4H,6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYQJAQUUTZPJBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=COC=N1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Oxazol-4-YL)ethan-1-amine hydrochloride

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